2-(1-Chloroethyl)-5-(3,4-dichlorophenyl)-1,3,4-oxadiazole

antibacterial screening agrochemical discovery structure–activity relationship

2-(1-Chloroethyl)-5-(3,4-dichlorophenyl)-1,3,4-oxadiazole (CAS 1156946-42-7, molecular formula C₁₀H₇Cl₃N₂O, MW 277.5 g·mol⁻¹) is a disubstituted 1,3,4-oxadiazole heterocycle bearing a 3,4-dichlorophenyl group at position 5 and a 1-chloroethyl substituent at position 2. The compound is supplied as a research-chemical building block at ≥95% purity and is classified under GHS as harmful if swallowed (H302), a skin irritant (H315), a serious eye irritant (H319), and a respiratory irritant (H335).

Molecular Formula C10H7Cl3N2O
Molecular Weight 277.5 g/mol
CAS No. 1156946-42-7
Cat. No. B1371064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Chloroethyl)-5-(3,4-dichlorophenyl)-1,3,4-oxadiazole
CAS1156946-42-7
Molecular FormulaC10H7Cl3N2O
Molecular Weight277.5 g/mol
Structural Identifiers
SMILESCC(C1=NN=C(O1)C2=CC(=C(C=C2)Cl)Cl)Cl
InChIInChI=1S/C10H7Cl3N2O/c1-5(11)9-14-15-10(16-9)6-2-3-7(12)8(13)4-6/h2-5H,1H3
InChIKeyLEBLICFRYNMLEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-Chloroethyl)-5-(3,4-dichlorophenyl)-1,3,4-oxadiazole (CAS 1156946-42-7): Procurement-Relevant Chemoinformatic Baseline


2-(1-Chloroethyl)-5-(3,4-dichlorophenyl)-1,3,4-oxadiazole (CAS 1156946-42-7, molecular formula C₁₀H₇Cl₃N₂O, MW 277.5 g·mol⁻¹) is a disubstituted 1,3,4-oxadiazole heterocycle bearing a 3,4-dichlorophenyl group at position 5 and a 1-chloroethyl substituent at position 2 [1]. The compound is supplied as a research-chemical building block at ≥95% purity and is classified under GHS as harmful if swallowed (H302), a skin irritant (H315), a serious eye irritant (H319), and a respiratory irritant (H335) [1]. Its computed physicochemical profile — XLogP3-AA 3.5, topological polar surface area 38.9 Ų, zero hydrogen-bond donors, and three hydrogen-bond acceptors — places it within lead-like chemical space, while the 1-chloroethyl moiety introduces a chiral center (undefined stereocenter count = 1) that is absent in common 2-methyl or 2-chloromethyl analogs [1]. This compound is stocked by multiple specialist chemical suppliers (AKSci, ChemScene, Leyan, WanviBio) and is listed as a versatile small-molecule scaffold by Biosynth/CymitQuimica [1].

Why 2-(1-Chloroethyl)-5-(3,4-dichlorophenyl)-1,3,4-oxadiazole Cannot Be Substituted by In-Class Structural Analogs Without Risk of Divergent Outcomes


Within the disubstituted 1,3,4-oxadiazole family, ostensibly minor structural modifications — positional isomerism of the dichlorophenyl ring, alteration of the 2-alkyl chain length, or substitution of the heterocyclic ring system — can produce large shifts in bioactivity, selectivity, and physicochemical properties. Systematic matched-pair analysis across the AstraZeneca compound collection has demonstrated that 1,3,4-oxadiazoles exhibit approximately one order of magnitude lower lipophilicity (log D) than their 1,2,4-oxadiazole counterparts, directly altering membrane permeability, metabolic stability, and off-target promiscuity [1]. Furthermore, 1,3,4-oxadiazole derivatives bearing a 2,4-dichlorophenyl substituent have been specifically identified as significant dual antibacterial agents against Xanthomonas oryzae pathovars (Xoc and Xoo) through QSAR and machine-learning studies, indicating that the position of chlorine atoms on the phenyl ring governs target-pathogen selectivity [2]. Because this compound carries a 3,4-dichlorophenyl substitution pattern — a regioisomer of the 2,4-substituted congener — its biological activity fingerprint cannot be extrapolated from data generated on the 2,4-dichlorophenyl series. The 1-chloroethyl group introduces an additional orthogonal feature: a chiral center that is absent in the closely related 2-(chloromethyl)-5-(3,4-dichlorophenyl)-1,3,4-oxadiazole (CAS 33575-81-4), enabling stereochemical SAR exploration that is not possible with achiral analogs . Generic substitution without controlling for these exact structural features risks selecting a compound with an entirely different biological and physicochemical phenotype.

Quantitative Differentiation Evidence for 2-(1-Chloroethyl)-5-(3,4-dichlorophenyl)-1,3,4-oxadiazole Versus the Closest Structural Comparators


Regioisomeric Differentiation: 3,4-Dichlorophenyl vs. 2,4-Dichlorophenyl Substitution Defines Distinct Antibacterial Selectivity Profiles

The 2,4-dichlorophenyl-substituted 1,3,4-oxadiazole series has been explicitly identified through QSAR and machine-learning studies as displaying significant dual antibacterial activity against Xanthomonas oryzae pv. oryzicola (Xoc) and X. oryzae pv. oryzae (Xoo), with the 2,4-dichlorophenyl motif emerging as a critical substructure for this anti-phytopathogen activity [1]. The target compound bears the regioisomeric 3,4-dichlorophenyl substitution. In the broader oxadiazole literature, 3,4-dichlorophenyl-substituted 1,3,4-oxadiazole-2(3H)-thiones and -ones have demonstrated antimicrobial activity predominantly against Gram-positive species (Bacillus cereus, B. ehimensis, B. thuringiensis) and cytotoxic activity against HUH7 liver carcinoma cells (IC₅₀ = 10.1–18.78 µM for the most active analogs) [2]. The divergent biological fingerprint of these two regioisomeric series means that a researcher targeting Gram-positive antibacterial or hepatocellular carcinoma screening should select the 3,4-dichlorophenyl scaffold, whereas anti-Xanthomonas screening programs would be better served by the 2,4-dichlorophenyl series.

antibacterial screening agrochemical discovery structure–activity relationship

Chiral Center at the 1-Chloroethyl Moiety Enables Stereochemical SAR That Is Impossible with 2-Chloromethyl or 2-Methyl Analogs

The target compound contains one undefined stereocenter at the 1-chloroethyl substituent (PubChem undefined atom stereocenter count = 1), which is a direct consequence of the sp³-hybridized carbon bearing four different substituents (H, CH₃, Cl, and the oxadiazole ring) [1]. In contrast, the structurally closest analog, 2-(chloromethyl)-5-(3,4-dichlorophenyl)-1,3,4-oxadiazole (CAS 33575-81-4), possesses a CH₂Cl group at position 2 and has zero stereocenters . Similarly, the positional isomer 2-(1-chloroethyl)-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole (CAS 1156191-87-5) also has one stereocenter but differs in the dichlorophenyl substitution pattern, confounding direct SAR comparison . The presence of a stereocenter permits the synthesis and biological evaluation of enantiomerically pure or enantioenriched samples — a dimension of SAR exploration that is structurally precluded in the achiral chloromethyl analog.

stereochemistry medicinal chemistry building block differentiation

XLogP3-AA = 3.5: A Quantifiable Lipophilicity Benchmark Distinguishing This 1,3,4-Oxadiazole from 1,2,4-Oxadiazole Isomers

The computed XLogP3-AA for the target compound is 3.5 [1]. Systematic matched-pair analysis across the AstraZeneca compound collection has established that 1,3,4-oxadiazole isomers exhibit approximately one order of magnitude lower lipophilicity (log D at pH 7.4) compared with their 1,2,4-oxadiazole counterparts, a property that directly impacts metabolic stability, aqueous solubility, and cytochrome P450 inhibition potential [2]. Although a direct head-to-head log D measurement for this compound versus a specific 1,2,4-oxadiazole isomer is not publicly available, the class-level finding provides a robust predictive framework: a researcher seeking a less lipophilic oxadiazole scaffold for CNS or solubility-challenged programs should select a 1,3,4-oxadiazole over the corresponding 1,2,4-oxadiazole. Within the 1,3,4-oxadiazole sub-family, XLogP3-AA = 3.5 places this compound in a moderately lipophilic range compatible with both cell-based assays (requiring membrane permeability) and biochemical assays (requiring aqueous solubility), consistent with Lipinski-compliant lead-like space [1].

lipophilicity ADME prediction drug-likeness

GHS Safety Profile: Quantified Hazard Classification Versus Common Structural Analogs

Per aggregated GHS notifications to the ECHA C&L Inventory, 2-(1-chloroethyl)-5-(3,4-dichlorophenyl)-1,3,4-oxadiazole carries the hazard statements H302 (100%: harmful if swallowed), H315 (100%: causes skin irritation), H319 (100%: causes serious eye irritation), and H335 (100%: may cause respiratory irritation), with the signal word 'Warning' [1]. The structurally related 2-(chloromethyl)-5-(3,4-dichlorophenyl)-1,3,4-oxadiazole (CAS 33575-81-4) is classified identically (H302, H315, H319, H335) based on available CymitQuimica and chemical database hazard information, indicating that the presence of the 1-chloroethyl vs. chloromethyl group does not materially alter the acute toxicity and irritancy hazard profile . This parity in hazard classification simplifies safety protocol standardization when screening both compounds in parallel, removing safety differentiation as a procurement decision factor and allowing researchers to focus on the stereochemical and regioisomeric distinctions.

laboratory safety procurement compliance hazard assessment

Supply Chain Scarcity: Discontinued Batch Status at CymitQuimica Creates Procurement Urgency Relative to the Chloromethyl Analog

CymitQuimica lists the 1 g batch of 2-(1-chloroethyl)-5-(3,4-dichlorophenyl)-1,3,4-oxadiazole (Ref. 10-F649503) as 'Discontinued,' while their alternative reference (3D-GWB94642) is available at 50 mg (€563.00) and 500 mg (€1,546.00) scale . In contrast, the chloromethyl analog (CAS 33575-81-4) is more broadly listed across multiple vendors including Matrix Scientific (>95% purity), AKSci, Apollo Scientific, Angene Chemical, and Fujifilm Wako, indicating deeper and more diversified commercial supply . The positional isomer 2-(1-chloroethyl)-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole (CAS 1156191-87-5) is available from Biosynth at €407.50/50 mg with a 3–4 week lead time, reflecting comparable scarcity . Researchers planning extended SAR campaigns should account for the relatively constrained supply of the 3,4-dichlorophenyl chloroethyl compound when designing procurement timelines.

chemical sourcing supply chain availability

Molecular Weight and Topological Polar Surface Area Profile for Blood–Brain Barrier Penetration Prediction vs. Class Benchmark

The target compound has a molecular weight of 277.5 g·mol⁻¹ and a topological polar surface area (TPSA) of 38.9 Ų [1]. In the extensively validated CNS MPO (Multiparameter Optimization) and Wager BBB scoring frameworks, TPSA < 60–70 Ų and MW < 400 are key thresholds favoring passive blood–brain barrier penetration [2]. The target compound's TPSA of 38.9 Ų falls well below this threshold, and its MW is comfortably within CNS-favorable range. By contrast, many common 1,3,4-oxadiazole screening compounds bearing larger aromatic substituents (e.g., pyrene, carbazole, or extended polycyclic systems described in fluorescent brightener patents) exhibit MW > 400 and TPSA values that exceed CNS drug-like limits, making them unsuitable for neuroscience target screening [3]. Within the narrower comparator set, 2-(chloromethyl)-5-(3,4-dichlorophenyl)-1,3,4-oxadiazole has MW 263.51 g·mol⁻¹ — lighter by 14 Da — but published TPSA and logP data for exact comparison are not available, preventing a fully quantitative head-to-head CNS-penetration prediction. The target compound's physicochemical profile is consistent with CNS lead-like criteria and differentiates it from higher-MW oxadiazole derivatives intended for peripheral or non-pharmaceutical applications.

CNS drug discovery physicochemical profiling blood–brain barrier

Validated Application Scenarios for 2-(1-Chloroethyl)-5-(3,4-dichlorophenyl)-1,3,4-oxadiazole Grounded in Quantitative Differentiation Evidence


Gram-Positive Antibacterial Screening Libraries Requiring 3,4-Dichlorophenyl Scaffold Selectivity

When constructing a focused screening library for Gram-positive antibacterial discovery, the 3,4-dichlorophenyl-substituted 1,3,4-oxadiazole scaffold provides a biological fingerprint distinct from the 2,4-dichlorophenyl series — the latter being documented by QSAR studies to preferentially target Gram-negative phytopathogens Xanthomonas oryzae pv. oryzicola and pv. oryzae [1]. Structurally related 3,4-dichlorophenyl-1,3,4-oxadiazole-2(3H)-thiones and -ones have demonstrated confirmed activity against Bacillus cereus, Bacillus ehimensis, and Bacillus thuringiensis, with the most active derivatives achieving IC₅₀ values as low as 10.1 µM against HUH7 hepatocellular carcinoma cells . Procurement of the 3,4-dichlorophenyl regioisomer directs screening resources toward Gram-positive and hepatic cancer targets, avoiding the anti-phytopathogen bias of the 2,4-dichlorophenyl series [1].

Stereochemistry-Dependent SAR Campaigns Targeting Chiral Discrimination in Biological Systems

The presence of a single undefined stereocenter at the 1-chloroethyl moiety (PubChem undefined atom stereocenter count = 1) enables enantioselective SAR exploration that is structurally impossible with the achiral 2-(chloromethyl)-5-(3,4-dichlorophenyl)-1,3,4-oxadiazole analog [1]. For programs investigating stereospecific target engagement — such as kinase selectivity pockets, GPCR binding, or enzyme active-site discrimination — this compound offers the ability to resolve and independently test enantiomers, whereas the chloromethyl analog (CAS 33575-81-4) is constitutionally incapable of supporting stereochemical differentiation . The equivalent GHS hazard profile (H302, H315, H319, H335) between the chloroethyl and chloromethyl analogs means that introducing stereochemical complexity carries no incremental safety burden .

CNS-Penetrant Lead Identification Where Physicochemical Property Space Predicts BBB Permeability

With TPSA = 38.9 Ų, MW = 277.5 g·mol⁻¹, and XLogP3-AA = 3.5, the target compound occupies physicochemical property space that is consistent with favorable passive blood–brain barrier penetration, as defined by the extensively validated CNS MPO and Wager BBB scoring frameworks (TPSA < 60–70 Ų and MW < 400) [1]. This contrasts sharply with higher-MW, higher-TPSA 1,3,4-oxadiazole derivatives bearing polycyclic aromatic substituents (e.g., fluorescent brightener-type compounds with MW > 400 and TPSA > 60 Ų), which are unsuitable for CNS applications . Its 1,3,4-oxadiazole core further provides approximately one order of magnitude lower log D than a 1,2,4-oxadiazole regioisomer, reducing lipophilicity-driven metabolic instability and P-glycoprotein efflux risk — properties that are critical for CNS drug candidate progression .

Diversified Heterocyclic Building Block Procurement with Stereochemical and Supply Chain Contingency Planning

For medicinal chemistry groups building diverse heterocyclic fragment or lead-like libraries, the target compound offers a unique combination of the 3,4-dichlorophenyl pharmacophore, the 1,3,4-oxadiazole bioisostere (amide/ester replacement), and the 1-chloroethyl chiral handle — three orthogonal structural features not simultaneously present in any single commercially available analog [1]. Given documented batch discontinuation at CymitQuimica (Ref. 10-F649503) and premium pricing (~€11/mg at 50 mg scale) relative to the broadly available chloromethyl analog (CAS 33575-81-4), procurement planning should secure multi-batch sourcing early . The structurally related 2-(1-chloroethyl)-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole (CAS 1156191-87-5, ~€8/mg, 3–4 week lead time) can serve as a regioisomeric comparator in dual-scaffold SAR studies but cannot substitute for the 3,4-dichlorophenyl regioisomer when chlorine substitution pattern is the biological variable under investigation .

Quote Request

Request a Quote for 2-(1-Chloroethyl)-5-(3,4-dichlorophenyl)-1,3,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.